3-Nonylaniline;hydrochloride
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Overview
Description
3-Nonylaniline;hydrochloride is an organic compound that belongs to the class of anilines It is characterized by the presence of a nonyl group attached to the nitrogen atom of an aniline ring, with the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonylaniline;hydrochloride typically involves the alkylation of aniline with nonyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or methanol. The resulting 3-Nonylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Nonylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline form.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Nonylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nonylaniline;hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
3-Nonylaniline;hydrochloride can be compared with other similar compounds such as:
3-Nitroaniline: Similar structure but with a nitro group instead of a nonyl group.
3-Chloroaniline: Contains a chlorine atom instead of a nonyl group.
3-Bromoaniline: Contains a bromine atom instead of a nonyl group.
Uniqueness
The presence of the nonyl group in this compound imparts unique properties to the compound, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other aniline derivatives and highlights its potential for specialized applications.
Properties
CAS No. |
87740-16-7 |
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Molecular Formula |
C15H26ClN |
Molecular Weight |
255.82 g/mol |
IUPAC Name |
3-nonylaniline;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-2-3-4-5-6-7-8-10-14-11-9-12-15(16)13-14;/h9,11-13H,2-8,10,16H2,1H3;1H |
InChI Key |
FPNCTZQYQSWFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
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